molecular formula C24H17F4N3O2 B2959014 N-(2,5-difluorophenyl)-1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-1H-pyrazole-4-carboxamide CAS No. 1013757-24-8

N-(2,5-difluorophenyl)-1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-1H-pyrazole-4-carboxamide

Cat. No.: B2959014
CAS No.: 1013757-24-8
M. Wt: 455.413
InChI Key: LSPXRALVWXBKLO-UHFFFAOYSA-N
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Description

N-(2,5-difluorophenyl)-1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-1H-pyrazole-4-carboxamide is a high-purity synthetic chemical compound intended for research and development purposes. This complex molecule features a pyrazole core carboxamide scaffold, a structure of significant interest in medicinal chemistry and pharmacology due to its potential to interact with various biological targets . Compounds with similar difluorophenyl and fluorobenzyl substituents are frequently investigated for their bioactivity and selectivity in biochemical assays . Primary Research Applications: - Chemical Biology: Serves as a key intermediate or target molecule in the synthesis and exploration of novel heterocyclic compounds with potential pharmacological profiles . - Drug Discovery: Useful for in vitro screening against a range of enzyme and receptor targets to elucidate structure-activity relationships (SAR), particularly within kinase or receptor agonist/antagonist research . - Biochemical Tool: Can be utilized as a probe to study cellular signaling pathways and protein function in controlled laboratory settings . This product is provided for research use only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

N-(2,5-difluorophenyl)-3-[(4-fluorophenyl)methoxy]-1-[(4-fluorophenyl)methyl]pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17F4N3O2/c25-17-5-1-15(2-6-17)12-31-13-20(23(32)29-22-11-19(27)9-10-21(22)28)24(30-31)33-14-16-3-7-18(26)8-4-16/h1-11,13H,12,14H2,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSPXRALVWXBKLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=C(C(=N2)OCC3=CC=C(C=C3)F)C(=O)NC4=C(C=CC(=C4)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17F4N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,5-difluorophenyl)-1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-1H-pyrazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of anti-inflammatory and anticancer properties. This article reviews the available literature on its biological activity, focusing on its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazole core with multiple fluorinated aromatic substituents, which may enhance its biological activity through increased lipophilicity and improved receptor binding affinity. The general structure can be represented as follows:

N 2 5 difluorophenyl 1 4 fluorobenzyl 3 4 fluorobenzyl oxy 1H pyrazole 4 carboxamide\text{N 2 5 difluorophenyl 1 4 fluorobenzyl 3 4 fluorobenzyl oxy 1H pyrazole 4 carboxamide}

Research indicates that compounds with similar structures often act as inhibitors of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. For instance, studies have shown that certain pyrazole derivatives exhibit significant inhibition of COX-1 and COX-2 activities, leading to reduced production of pro-inflammatory mediators such as prostaglandins .

Table 1: Inhibitory Activity Against COX Enzymes

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)
N-(2,5-difluorophenyl)...TBDTBD
Celecoxib0.04 ± 0.010.04 ± 0.01
Diclofenac6.746.12

Structure-Activity Relationship (SAR)

The SAR analysis of related pyrazole compounds suggests that the presence of electron-withdrawing groups (like fluorine) on the aromatic rings significantly enhances anti-inflammatory activity. This is likely due to improved binding interactions with the active sites of COX enzymes .

Anti-inflammatory Activity

In vivo studies have demonstrated that pyrazole derivatives can significantly reduce inflammation in animal models. For example, compounds were tested in carrageenan-induced paw edema models, showing comparable efficacy to established anti-inflammatory drugs like celecoxib .

Anticancer Potential

Recent investigations have also focused on the anticancer properties of pyrazole derivatives. Certain analogs have shown promising results in inhibiting cell proliferation in various cancer cell lines, including HeLa and HCT116 cells. The IC50 values for these compounds were found to be in the low micromolar range, indicating potent activity against tumor growth .

Table 2: Anticancer Activity in Cell Lines

CompoundCell LineIC50 (μM)
N-(2,5-difluorophenyl)...HeLaTBD
HCT116TBD
A375TBD

Comparison with Similar Compounds

N-(5-chloro-2-methoxyphenyl)-1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-1H-pyrazole-4-carboxamide (CAS: 1014068-89-3)

This compound shares the same pyrazole core and dual 4-fluorobenzyl substituents as the target molecule but differs in the carboxamide group, which features a 5-chloro-2-methoxyphenyl substituent instead of 2,5-difluorophenyl. Key comparisons include:

Property Target Compound CAS 1014068-89-3
Molecular Formula C₂₅H₁₉F₃N₃O₂ C₂₅H₂₀ClF₂N₃O₃
Molecular Weight ~465.4 g/mol 483.9 g/mol
Substituent on Carboxamide 2,5-difluorophenyl 5-chloro-2-methoxyphenyl
Potential Bioactivity Enhanced halogen bonding (F atoms) Increased lipophilicity (Cl, OMe)

The chlorine and methoxy groups in CAS 1014068-89-3 may improve metabolic stability compared to the fluorine-rich target compound, though at the cost of reduced electronegativity for specific receptor interactions .

N-Substituted Pyrazoline Derivatives (Molecules, 2013)

Four pyrazoline analogs reported in Molecules (2013) share fluorophenyl substituents but differ in their core structure (4,5-dihydro-1H-pyrazole vs. fully aromatic pyrazole) and substituents. For example:

  • Compound 1 : 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde
  • Compound 3: 1-[5-(4-chlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone

Additionally, the dual 4-fluorobenzyl groups in the target may enhance blood-brain barrier penetration relative to the single fluorophenyl groups in the 2013 compounds .

Peptidomimetic HIV-1 Capsid Binders (2022 Study)

Peptidomimetics such as I-6 , I-7 , and I-8 from a 2022 study feature 4-fluorobenzyl and difluorophenyl groups but are structurally distinct due to their propanamide backbones and indole/naphthalene substituents. For example:

  • I-6 : Contains N-(4-fluorobenzyl)-2-(naphthalen-2-yl)acetamido and 3,5-difluorophenyl groups.

While these compounds target HIV-1 capsid proteins, the target pyrazole derivative’s simpler scaffold may offer synthetic accessibility and reduced off-target effects. However, the peptidomimetics’ extended side chains could provide superior binding affinity in viral applications .

Regulated Analogs (Dangerous Drugs Ordinance)

Compounds like N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-indazole-3-carboxamide are regulated under Hong Kong’s Dangerous Drugs Ordinance.

Q & A

Q. What synthetic strategies are optimal for preparing N-(2,5-difluorophenyl)-1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-1H-pyrazole-4-carboxamide?

  • Methodological Answer : Multi-step synthesis involving (i) condensation of fluorinated benzyl halides with pyrazole precursors, (ii) functionalization via nucleophilic substitution or coupling reactions (e.g., Mitsunobu reaction for ether formation), and (iii) carboxamide coupling using reagents like EDC/HOBt. Optimize reaction conditions (solvent polarity, temperature) to enhance yields, as seen in analogous pyrazole derivatives .
  • Key Parameters :
StepReagentsYield (%)Purity (HPLC)
14-Fluorobenzyl bromide, K₂CO₃65-70%>95%
2DIAD, PPh₃ (Mitsunobu)55-60%>90%

Q. How can the solubility and stability of this compound be characterized for in vitro assays?

  • Methodological Answer : Use dynamic light scattering (DLS) to assess aggregation in aqueous buffers. Solubility can be improved via co-solvents (e.g., DMSO/water mixtures) or formulation with cyclodextrins. Stability studies (pH 7.4, 37°C) monitored by HPLC-UV over 24-72 hours reveal degradation pathways (e.g., hydrolysis of the carboxamide group) .

Q. What spectroscopic and chromatographic techniques are critical for structural validation?

  • Methodological Answer :
  • NMR : ¹⁹F NMR to confirm fluorophenyl substituents; ¹H NMR for pyrazole ring conformation.
  • LC-MS : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and fragmentation patterns.
  • XRD : Single-crystal X-ray diffraction for absolute configuration (e.g., dihedral angles between fluorophenyl and pyrazole rings) .

Advanced Research Questions

Q. How does the spatial arrangement of fluorinated substituents influence biological activity?

  • Methodological Answer : Comparative crystallographic analysis of analogs (e.g., 5-(4-fluorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide) shows that ortho-fluorine atoms enhance intramolecular hydrogen bonding (N–H⋯F), stabilizing bioactive conformations. Use molecular docking (AutoDock Vina) to correlate dihedral angles with target binding (e.g., kinase inhibition) .

Q. What strategies resolve contradictions in biological assay data across studies?

  • Methodological Answer :
  • Dose-Response Curves : Validate IC₅₀ values using orthogonal assays (e.g., fluorescence polarization vs. radiometric assays).
  • Off-Target Screening : Employ broad-panel kinase profiling to identify confounding interactions.
  • Meta-Analysis : Compare datasets from structurally related pyrazoles (e.g., 1,5-diarylpyrazole derivatives) to isolate fluorine-specific effects .

Q. How can computational modeling predict metabolic liabilities of this compound?

  • Methodological Answer : Use in silico tools (e.g., Schrödinger’s QikProp) to calculate logP (lipophilicity) and P-glycoprotein efflux risk. MD simulations (AMBER) predict CYP3A4-mediated oxidation at the pyrazole C4 position. Validate with microsomal stability assays (human liver microsomes + NADPH) .

Q. What crystallographic evidence supports conformational flexibility in the pyrazole core?

  • Methodological Answer : XRD data for analogs (e.g., 5-(4-fluorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide) reveal an envelope conformation of the pyrazole ring (flap angle = 13.5°) and intermolecular N–H⋯S hydrogen bonds. Variable-temperature XRD (100-300 K) quantifies thermal motion in the fluorobenzyl groups .

Data Contradiction Analysis

Q. Why do solubility predictions (Computational vs. Experimental) diverge for this compound?

  • Methodological Answer :
  • Computational Limits : logP predictions (e.g., XLogP3) may underestimate fluorine’s polar hydrophobicity.
  • Experimental Variability : Buffer ionic strength and co-solvent ratios (DMSO:PBS) significantly alter measured solubility. Use shake-flask method with UV quantification for reproducibility .

Future Research Directions

Q. How can structural modifications improve target selectivity and reduce CYP450 inhibition?

  • Methodological Answer :
  • Bioisosteric Replacement : Substitute the carboxamide with sulfonamide to reduce metabolic clearance.
  • Fluorine Scanning : Synthesize mono- vs. di-fluorinated analogs to optimize target binding (e.g., kinase hinge region) without increasing CYP affinity .

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